Bienvenue dans la boutique en ligne BenchChem!

acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-

MT1 receptor binding radioligand displacement affinity comparison

Acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- (CAS 140671-15-4), commonly referred to as 2-iodomelatonin, is a synthetic, halogenated derivative of the endogenous neurohormone melatonin. It functions as a high-affinity, non-selective orthosteric agonist at the G protein-coupled melatonin receptors MT1 (MTNR1A) and MT2 (MTNR1B).

Molecular Formula C13H15IN2O2
Molecular Weight 356.17 g/mol
CAS No. 140671-15-4
Cat. No. B141802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-
CAS140671-15-4
Synonymsacetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-
Molecular FormulaC13H15IN2O2
Molecular Weight356.17 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I
InChIInChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)/i14-2
InChIKeyFJDDSMSDZHURBJ-XSBOKVBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- (2-Iodomelatonin): Compound Identity and Core Pharmacological Profile


Acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- (CAS 140671-15-4), commonly referred to as 2-iodomelatonin, is a synthetic, halogenated derivative of the endogenous neurohormone melatonin. It functions as a high-affinity, non-selective orthosteric agonist at the G protein-coupled melatonin receptors MT1 (MTNR1A) and MT2 (MTNR1B) [1]. The incorporation of iodine at the 2-position of the indole ring confers sub-nanomolar binding affinity (pKi ~10–11) and enables its radiolabeled form, 2-[¹²⁵I]iodomelatonin, to serve as the gold-standard radioligand for characterizing melatonin receptors in tissues and recombinant systems [2]. This dual utility—as both a high-potency pharmacological agonist and an indispensable radiotracer—distinguishes 2-iodomelatonin from the majority of melatonergic ligands and underpins its sustained demand in neuropharmacology and circadian biology research.

Why Melatonin, 6-Chloromelatonin, Ramelteon, or Agomelatine Cannot Replace 2-Iodomelatonin in Research Assays


Although several melatonergic agonists activate MT1 and MT2 receptors, their quantitative pharmacological fingerprints differ markedly from that of 2-iodomelatonin, precluding simple substitution. Key differentiators include: (i) binding affinity—2-iodomelatonin exhibits a Ki of ~10–30 pM at MT1, which is up to ~30-fold higher than melatonin and up to ~560-fold higher than 6-chloromelatonin in certain tissue preparations [1][2]; (ii) functional selectivity—unlike ramelteon, which displays ~8-fold MT1-over-MT2 binding selectivity, or agomelatine, which is roughly equipotent at both subtypes, 2-iodomelatonin shows a modest (~5-fold) MT1 preference that preserves robust MT2 engagement [3]; and (iii) dissociation kinetics—2-iodomelatonin exhibits markedly slower dissociation from MT2 compared to MT1, a property not shared by melatonin or ramelteon, which profoundly influences washout-resistant signaling and the operational conditions of radioligand binding assays [4][5]. These characteristics make 2-iodomelatonin uniquely suited for applications demanding ultra-high affinity, simultaneous labeling of both receptor subtypes, and persistent post-washout receptor activation.

Quantitative Comparative Evidence for 2-Iodomelatonin Against Key Melatonergic Analogs


MT1 Receptor Binding Affinity: 2-Iodomelatonin vs. Melatonin and 6-Chloromelatonin

In human colonic mucosa membrane preparations using 2-[¹²⁵I]iodomelatonin as the radioligand, 2-iodomelatonin displaced binding with a Ki of 0.02 nM, representing a 32.5-fold higher affinity than melatonin (Ki = 0.65 nM) and a 266.5-fold higher affinity than 6-chloromelatonin (Ki = 5.33 nM) [1]. Independent studies in chicken brain membranes confirm this trend: using [¹²⁵I]-2-iodomelatonin saturation parameters, the calculated Ki for 2-iodomelatonin was 22 ± 4.9 pM versus 129 ± 21 pM for melatonin—a ~5.9-fold affinity advantage [2].

MT1 receptor binding radioligand displacement affinity comparison

Functional Potency at Recombinant Human MT1 Receptors: Rank-Order Superiority Over Melatonin and 6-Chloromelatonin

In CHO cells stably expressing recombinant human mt1 receptors, agonist-mediated inhibition of forskolin-stimulated cAMP production yielded a clear potency rank order: 2-iodomelatonin > melatonin > 6-chloromelatonin [1]. Although the three agonists were essentially equipotent at MT2 receptors, the differentiation at the mt1 subtype demonstrates that 2-iodomelatonin provides the strongest functional drive through MT1-coupled Gi signaling among these three canonical melatonergic ligands [1]. This contrasts with ramelteon, which exhibits ~8-fold MT1-over-MT2 binding selectivity (MT1 Ki = 14 pM, MT2 Ki = 112 pM) and consequently a different functional bias [2].

cAMP inhibition MT1 functional assay agonist potency ranking

Subtype Selectivity Profile: 2-Iodomelatonin vs. Ramelteon and Agomelatine

2-Iodomelatonin displays a modest ~5-fold selectivity for human MT1 over MT2 (pKi MT1 = 10.55, MT2 = 9.87; equivalent to Ki ~28 pM vs. ~135 pM) . Ramelteon is substantially more MT1-selective with an MT1/MT2 Ki ratio of ~8 (MT1 Ki = 14 pM, MT2 Ki = 112 pM) [1]. Agomelatine binds both subtypes with near-equal affinity (MT1 Ki ≈ 0.10–0.14 nM, MT2 Ki ≈ 0.12–0.41 nM) [2], while also acting as a 5-HT2C antagonist—a polypharmacology absent in 2-iodomelatonin. These differences dictate experimental utility: 2-iodomelatonin's balanced but MT1-preferring profile makes it ideal for pan-melatonin receptor labeling with a slight MT1 bias, whereas ramelteon is preferred for MT1-dominant questions and agomelatine introduces serotonergic confounds.

MT1/MT2 selectivity receptor subtype binding profile comparison

Duration of Action and Persistent Signaling After Washout: 2-Iodomelatonin vs. Melatonin and Ramelteon

In CHO cells stably expressing human MT1 receptors, 2-hour pretreatment with 2-iodomelatonin followed by repeated washout resulted in persistent inhibition of forskolin-stimulated cAMP formation and sustained ERK1/2 phosphorylation, whereas melatonin and the ramelteon metabolite M-II lost activity after washout [1]. Ramelteon also exhibited persistent activity, but 2-iodomelatonin's residual signaling was uniquely correlated with its slow dissociation rate from the MT1 receptor (not merely lipophilicity) [1]. Molecular dynamics simulations corroborate that 2-iodomelatonin dissociates more slowly from MT2 than MT1, with different half-lives at the two subtypes, a property that affects the operational determination of affinity constants in competition binding assays [2]. This kinetic behavior is not observed with melatonin or 6-chloromelatonin.

washout resistance persistent agonism duration of action MT1 receptor

Radioligand Utility: 2-[¹²⁵I]Iodomelatonin as the Indispensable Tracer for Melatonin Receptor Pharmacology

The ¹²⁵I-labeled form of 2-iodomelatonin (2-[¹²⁵I]iodomelatonin) is the most widely used radioligand for characterizing melatonin receptors. Its Kd values at recombinant rat MT1 and MT2 receptors are 73.2 ± 9.0 pM and 73.7 ± 2.9 pM, respectively, demonstrating near-identical, sub-nanomolar affinity at both subtypes [1]. In contrast, [³H]-melatonin exhibits a Kd of 125 ± 21 pM in chicken brain membranes and suffers from lower specific activity and partial irreversibility issues [2]. No other melatonergic agonist—including ramelteon, agomelatine, or 6-chloromelatonin—has an established radioiodinated form with comparable binding characteristics for routine receptor autoradiography and membrane binding assays [3]. The rank order of displacement of 2-[¹²⁵I]iodomelatonin binding (2-iodomelatonin > melatonin > 6-hydroxymelatonin > luzindole > N-acetyl-5-HT) is consistently reproduced across species and tissues, validating its pharmacological specificity [1].

radioligand binding autoradiography receptor localization 125I tracer

Structural Basis of Receptor Engagement: Cryo-EM Resolved 2-Iodomelatonin-MT1 Complex Reveals Ligand-Specific Pocket Interactions

The cryo-EM structure of the MT1–Gi signaling complex bound to 2-iodomelatonin (PDB-deposited, 2022) provides atomic-level resolution of how the iodine atom at the indole 2-position occupies a hydrophobic sub-pocket that is not fully engaged by melatonin or ramelteon [1]. Comparative structural analysis with the ramelteon-bound MT1 and MT2 complexes reveals that 2-iodomelatonin's binding mode induces distinct conformational rearrangements in the orthosteric pocket, particularly involving residues in transmembrane helices V and VI that contribute to its characteristic dissociation kinetics [1][2]. These structural data represent the only experimentally resolved MT1-agonist complex with a non-clinical melatonin analog, providing a unique template for structure-based design of subtype-selective melatonergic ligands that cannot be derived from ramelteon or agomelatine co-structures.

cryo-EM structure MT1-Gi complex ligand-binding pocket structural pharmacology

High-Value Application Scenarios for 2-Iodomelatonin Based on Quantitative Differentiation Evidence


Radioligand Binding Assays and Quantitative Receptor Autoradiography

2-Iodomelatonin, in its ¹²⁵I-labeled form, is the premier radioligand for detecting, quantifying, and localizing melatonin receptors in tissue sections and membrane preparations [1]. Its Kd of ~73 pM at both MT1 and MT2, combined with the high specific activity of ¹²⁵I, enables detection of low-abundance melatonin binding sites (e.g., in peripheral tissues or discrete brain nuclei) where [³H]-melatonin (Kd ~125 pM) lacks sufficient sensitivity [2]. The consistent pharmacological rank order of displacement (2-iodomelatonin > melatonin > 6-hydroxymelatonin > luzindole > N-acetyl-5-HT) across species validates assay specificity [1].

Sustained MT1 Receptor Activation in Signaling Desensitization and In Vivo Studies

The persistent post-washout agonism of 2-iodomelatonin at MT1 receptors, demonstrated by sustained cAMP inhibition and ERK1/2 phosphorylation after repeated washout, makes it the agonist of choice for long-term desensitization assays, chronic treatment paradigms in cell culture, and in vivo infusion studies where prolonged MT1 tone is required [3]. Unlike melatonin, which rapidly loses activity after washout, 2-iodomelatonin maintains receptor engagement, reducing dosing frequency and improving experimental consistency [3].

Structure-Based Drug Discovery Targeting Melatonin Receptors

The cryo-EM structure of 2-iodomelatonin bound to the MT1–Gi complex provides the only experimentally resolved template of a non-clinical melatonin analog in the orthosteric pocket [4]. Computational chemists and structural biologists can exploit the iodine-specific hydrophobic interactions and the distinct conformational state of the MT1 pocket to perform virtual screening, molecular dynamics simulations, and fragment-based design of novel subtype-selective melatonergic scaffolds—work that cannot be carried out using ramelteon-based structures alone [4][5].

MT1/MT2 Subtype Pharmacological Fingerprinting in Recombinant Systems

Owing to its ~5-fold MT1-over-MT2 binding selectivity and equipotent functional activity at both subtypes in cAMP assays, 2-iodomelatonin is uniquely suited as a reference full agonist for calibrating MT1 and MT2 functional responses in recombinant cell lines [6]. It bridges the gap between the highly MT1-selective ramelteon (8-fold) and the non-selective, polypharmacological agomelatine, enabling consistent normalization across receptor subtype assays [6][7].

Quote Request

Request a Quote for acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.